molecular formula C15H19N3OS B4838681 (3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone

(3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone

Cat. No. B4838681
M. Wt: 289.4 g/mol
InChI Key: UIYKPIUAHOWXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-385 and is a selective antagonist of the gonadotropin-releasing hormone receptor.

Mechanism of Action

The mechanism of action of (3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone involves the inhibition of the gonadotropin-releasing hormone receptor, which leads to a decrease in the production of luteinizing hormone and follicle-stimulating hormone. This, in turn, leads to a decrease in the production of estrogen and testosterone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone include a decrease in the levels of estrogen and testosterone, which can lead to a reduction in the size of hormone-dependent tumors. It can also result in the suppression of ovulation and the reduction of menstrual bleeding in women with endometriosis.

Advantages and Limitations for Lab Experiments

One advantage of using (3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone in lab experiments is its high selectivity for the gonadotropin-releasing hormone receptor, which reduces the risk of off-target effects. However, a limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on (3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone. One direction is to investigate its potential as a therapy for other hormone-dependent diseases, such as ovarian cancer and testicular cancer. Another direction is to develop more potent and selective antagonists of the gonadotropin-releasing hormone receptor. Additionally, research could focus on improving the solubility of this compound to improve its efficacy in vivo.

Scientific Research Applications

(3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone has been studied for its potential applications in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis. It has also been investigated as a potential therapy for uterine fibroids and polycystic ovary syndrome.

properties

IUPAC Name

(3-methylthiophen-2-yl)-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-5-8-20-15(11)14(19)12-3-2-7-18(9-12)10-13-4-6-16-17-13/h4-6,8,12H,2-3,7,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYKPIUAHOWXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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